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Abstract
Prexasertib dimesylate (LY2606368 dimesylate) is a potent, second-generation, ATP-

competitive small molecule inhibitor of the serine/threonine kinases Checkpoint Kinase 1

(CHK1) and Checkpoint Kinase 2 (CHK2).[1][2] By disrupting the DNA damage response

(DDR), Prexasertib induces replication catastrophe and subsequent apoptosis in cancer cells,

particularly those with a high degree of replication stress. This technical guide provides a

comprehensive overview of the molecular structure, mechanism of action, experimental

protocols, and clinical trial landscape of Prexasertib dimesylate.

Molecular Structure and Chemical Properties
Prexasertib dimesylate is the dimethanesulfonate salt of the active pharmaceutical ingredient,

Prexasertib. The chemical and physical properties of Prexasertib and its dimesylate salt are

summarized below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b2400460?utm_src=pdf-interest
https://www.benchchem.com/product/b2400460?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5762302/
https://clinicaltrials.gov/study/NCT03057145
https://www.benchchem.com/product/b2400460?utm_src=pdf-body
https://www.benchchem.com/product/b2400460?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2400460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Prexasertib (Free Base) Prexasertib Dimesylate

Chemical Formula C₁₈H₁₉N₇O₂[3][4] C₂₀H₂₇N₇O₈S₂[5]

Molecular Weight 365.39 g/mol [6] 557.60 g/mol [5]

IUPAC Name

5-((5-(2-(3-aminopropoxy)-6-

methoxyphenyl)-1H-pyrazol-3-

yl)amino)pyrazine-2-

carbonitrile[3]

5-((5-(2-(3-aminopropoxy)-6-

methoxyphenyl)-1H-pyrazol-3-

yl)amino)pyrazine-2-

carbonitrile

dimethanesulfonate[5]

CAS Number 1234015-52-1[3][4] 1234015-58-7[5]

SMILES String

COC1=C(C(=CC=C1)OCCCN)

C2=CC(=NN2)NC3=NC=C(N=

C3)C#N[3]

COC1C=CC=C(OCCCN)C=1C

1=CC(NC2=CN=C(C=N2)C#N)

=NN1.CS(O)(=O)=O.CS(O)

(=O)=O[5]

InChI Key
DOTGPNHGTYJDEP-

UHFFFAOYSA-N[4]

HXYBEKZGRNUTBN-

UHFFFAOYSA-N[5]

Mechanism of Action: CHK1/CHK2 Inhibition and
DNA Damage Response
Prexasertib exerts its anti-neoplastic effects by targeting the CHK1 and CHK2 kinases, which

are critical regulators of the cell cycle and DNA damage response (DDR).

The Role of CHK1 and CHK2 in the Cell Cycle
In response to DNA damage, upstream kinases such as ataxia telangiectasia mutated (ATM)

and ataxia telangiectasia and Rad3-related (ATR) are activated. These kinases then

phosphorylate and activate CHK1 and CHK2.[7] Activated CHK1 and CHK2, in turn,

phosphorylate and inactivate CDC25 phosphatases. This prevents the dephosphorylation and

activation of cyclin-dependent kinases (CDKs), leading to cell cycle arrest at the G1/S and

G2/M checkpoints. This pause allows time for the cell to repair the damaged DNA before

proceeding with cell division.
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Prexasertib-Mediated Inhibition and its Consequences
Prexasertib, as a selective inhibitor, binds to the ATP-binding pocket of CHK1 and, to a lesser

extent, CHK2, preventing their kinase activity.[1] This abrogation of the DNA damage

checkpoint has profound consequences for cancer cells, which often have a defective G1

checkpoint (e.g., due to p53 mutations) and are heavily reliant on the S and G2/M checkpoints

for survival.

By inhibiting CHK1/CHK2, Prexasertib prevents the phosphorylation and inactivation of CDC25

phosphatases. This leads to the premature activation of CDKs, forcing cells with damaged DNA

to enter mitosis. This process, known as "mitotic catastrophe," results in the accumulation of

DNA double-strand breaks (DSBs) and ultimately leads to apoptosis.[1] A key marker of these

DSBs is the phosphorylation of the histone variant H2AX on serine 139, forming γH2AX.[8]
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Prexasertib's Mechanism of Action
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Prexasertib's Mechanism of Action
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In Vitro Efficacy
Prexasertib has demonstrated potent cytotoxic activity across a wide range of cancer cell lines

as a monotherapy. Its efficacy is particularly notable in cell lines with high levels of replication

stress.

Cell Line Cancer Type IC₅₀ (nM) Reference

BV-173

B-cell precursor acute

lymphoblastic

leukemia

6.33 [3]

NALM-6

B-cell precursor acute

lymphoblastic

leukemia

~10-20 [3]

REH

B-cell precursor acute

lymphoblastic

leukemia

96.7 [3]

RPMI-8402

T-cell acute

lymphoblastic

leukemia

~10-20 [3]

MOLT-4

T-cell acute

lymphoblastic

leukemia

~15-30 [3]

CCRF-CEM

T-cell acute

lymphoblastic

leukemia

~50-100 [3]

Various HGSOC cell

lines

High-Grade Serous

Ovarian Cancer
1 - 10 [9][10]

JHOS2
High-Grade Serous

Ovarian Cancer
8,400 [9]

Experimental Protocols
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Cell Viability Assays
Objective: To determine the cytotoxic effect of Prexasertib on cancer cell lines.

Method 1: WST-1 Assay[3]

Seed 50,000 cells per well in a 96-well plate in 100 µL of culture medium.

Treat cells with increasing concentrations of Prexasertib (e.g., 1-100 nM) for 24 and 48

hours.

Add WST-1 reagent at a 1:10 dilution to the culture medium.

Incubate for 3 hours at 37°C.

Measure the optical density at 450 nm using a microplate reader.

Method 2: CellTiter-Glo Assay[9][10]

Seed 2,000-4,000 cells per well in a 96-well plate.

Treat cells with graded concentrations of Prexasertib for 3-6 days.

Determine cell survival using the CellTiter-Glo luminescent cell viability assay according to

the manufacturer's instructions.

Calculate cell viability relative to DMSO-treated control cells.

Method 3: XTT Assay[1]

Seed 2,000 cells per well in a 96-well plate.

24 hours after seeding, treat cells with Prexasertib (e.g., 0-100 nM).

After 3 days of treatment, perform the XTT assay according to the manufacturer's protocol.

Measure absorbance to determine cell viability relative to DMSO-treated controls.
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Western Blot Analysis for DNA Damage and CHK1
Phosphorylation
Objective: To assess the induction of DNA damage and the on-target effect of Prexasertib.

Protocol Outline[8][11]

Cell Treatment: Culture cells to 70-80% confluency and treat with various concentrations of

Prexasertib for a specified duration (e.g., 24 hours).

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and

phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and

transfer to a PVDF membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST.

Incubate with primary antibodies overnight at 4°C. Key primary antibodies include:

Phospho-CHK1 (Ser296, Ser317, Ser345)

Total CHK1

γH2AX (Ser139)

β-Actin (as a loading control)

Wash and incubate with HRP-conjugated secondary antibodies.

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

Quantification: Perform densitometry analysis using software such as ImageJ.
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Western Blot Experimental Workflow
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Western Blot Experimental Workflow

Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of Prexasertib on cell cycle distribution.[5]

Cell Treatment: Treat cells with Prexasertib for the desired time.

Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while

vortexing. Store at -20°C for at least 2 hours.

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution

containing propidium iodide (PI) and RNase A.

Incubation: Incubate in the dark for 30 minutes at room temperature.

Flow Cytometry: Analyze the stained cells using a flow cytometer.

Data Analysis: Gate the cell population to exclude doublets and debris. Analyze the DNA

content histogram to determine the percentage of cells in the G1, S, and G2/M phases.

Pharmacokinetics and Clinical Trials
Prexasertib has been evaluated in several clinical trials for various solid tumors and

hematological malignancies.

Pharmacokinetics
In a phase 1 study in pediatric patients, the pharmacokinetics of Prexasertib appeared to be

dose-proportional across a dose range of 80-150 mg/m².[12][13] In a study with mice bearing

orthotopic medulloblastoma, a subcutaneous dose of 10 mg/kg resulted in a Cmax of 1015

µg/L, a terminal half-life of 4.5 hours, and an AUC of 1773 µg*hr/L.[14]
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Clinical Trials
Prexasertib has been investigated as a monotherapy and in combination with other agents,

such as PARP inhibitors (Olaparib) and immune checkpoint inhibitors (LY3300054, a PD-L1

inhibitor).[2][15]
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NCT Identifier Phase Title Key Information

NCT02808650 I

A Study of Prexasertib

in Pediatric Patients

with Recurrent or

Refractory Solid

Tumors

The recommended

Phase 2 dose (RP2D)

was determined to be

150 mg/m²

administered

intravenously on days

1 and 15 of a 28-day

cycle. Common grade

3/4 toxicities included

neutropenia,

leukopenia, and

thrombocytopenia.[12]

[13]

NCT03414047 II

A Study of Prexasertib

in Platinum-Resistant

or Refractory

Recurrent Ovarian

Cancer

Participants received

105 mg/m² as an

intravenous infusion

on Day 1 and 15 of a

28-day cycle.[4]

NCT02873975 II

A Study of Prexasertib

in Patients With Solid

Tumors With

Replicative Stress or

Homologous Repair

Deficiency

This study explored

the anti-tumor activity

of Prexasertib in

patients with specific

genetic alterations.[6]

NCT03057145 I

Combination Study of

Prexasertib and

Olaparib in Patients

With Advanced Solid

Tumors

This trial investigated

the safety and

appropriate dose of

Prexasertib in

combination with a

PARP inhibitor.[2]

NCT03495323 I A Phase I

Combination Study of

Prexasertib and

LY3300054 (PD-L1

This study evaluated

the combination of

Prexasertib with an
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inhibitor) in Patients

with Advanced Solid

Tumors

immune checkpoint

inhibitor.[15]

Commonly observed treatment-related adverse events in clinical trials include hematological

toxicities such as neutropenia, leukopenia, anemia, and thrombocytopenia, which are generally

manageable with supportive care.[12][16]

Conclusion
Prexasertib dimesylate is a promising anti-cancer agent that targets the core of the DNA

damage response pathway. Its potent inhibition of CHK1 and CHK2 leads to synthetic lethality

in cancer cells with high replication stress and defective cell cycle checkpoints. The well-

defined mechanism of action, coupled with encouraging preclinical and clinical data, supports

its continued investigation as a monotherapy and in combination with other anti-cancer agents.

Further research is warranted to identify predictive biomarkers to optimize patient selection and

enhance the therapeutic potential of Prexasertib.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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